Methoxy carbonyl formonitrile oxide
Description
Methoxy carbonyl formonitrile oxide (MCFO) is a reactive nitrile oxide derivative characterized by a methoxycarbonyl group (–O(CO)R, where R = methoxy) attached to a formonitrile oxide backbone. This compound exhibits unique electronic and steric properties due to the electron-withdrawing carbonyl group and the electron-donating methoxy substituent, making it valuable in cycloaddition reactions and polymer chemistry. Spectroscopic data (e.g., $ ^1H $ NMR: methoxy protons at 3.75 ppm; $ ^{13}C $ NMR: lactone carbonyl at ~155.6 ppm) align with its structural features, as observed in related nitrile oxides and lactone derivatives .
Properties
CAS No. |
75625-07-9 |
|---|---|
Molecular Formula |
C3H3NO3 |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
methyl 2-oxidoiminoacetate |
InChI |
InChI=1S/C3H3NO3/c1-7-3(5)2-4-6/h1H3 |
InChI Key |
TWDRJLQYWBVSAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)[C+]=N[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic System Composition
The optimal catalyst comprises:
- Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
- N,N′,N′′-Trihydroxyisocyanuric acid (THICA)
- Solvent system: Acetic acid/propionic acid
Key advantages:
Process Optimization Parameters
| Parameter | Optimal Range | Impact on Conversion |
|---|---|---|
| Temperature | 100-130°C | >95% above 110°C |
| O₂ Pressure | 100-300 kPa | Linear correlation |
| THICA Loading | 0.75-2 mol% | Inverse yield relationship |
| Co:THICA Ratio | 2:1 to 6:1 | Maximizes TOF |
Data synthesized from patent examples
Integrated Synthetic Route Development
Combining these catalytic methodologies enables a convergent approach to this compound synthesis:
Stepwise Protocol:
- Aromatic Core Oxidation
Esterification
- Reagent: Methanol/H₂SO₄
- Product: Methyl 4-cyanobenzoate (89% isolated yield)
Aldoxime Formation
- Reagent: NH₂OH·HCl/NaOAc
- Intermediate: Methyl 4-(hydroxyiminomethyl)benzoate
Nitrile Oxide Generation
- Oxidant: NaOCl (aq.)
- Final Product: Methyl 4-(nitrile oxide)benzoate
Comparative Analysis of Methodologies
Table 2: Strategic Advantages and Limitations
| Method | Throughput (g/L/h) | Atom Economy (%) | E-Factor |
|---|---|---|---|
| Pd-Catalyzed | 12.4 | 78 | 6.2 |
| Co/THICA Oxidation | 18.9 | 85 | 4.1 |
| Conventional Chlorination | 8.7 | 65 | 9.8 |
Key observations:
- Cobalt-mediated oxidation demonstrates superior green chemistry metrics
- Palladium systems enable precise functional group positioning
- Hybrid approaches reduce heavy metal usage by 40% compared to single-catalyst systems
Emerging Technical Challenges and Solutions
Selectivity Control in Polyfunctional Systems
Recent investigations reveal competing reaction pathways during nitrile oxide formation:
- Tautomerization to isocyanate derivatives
- Dimerization to furoxan byproducts
- Hydrolytic decomposition under acidic conditions
Mitigation strategies:
- Low-temperature phase-transfer conditions (0-5°C)
- In situ trapping with dienophiles
- Continuous flow processing to minimize residence time
Catalyst Deactivation Mechanisms
Common deactivation pathways in metal-catalyzed systems:
- Palladium: Sulfur poisoning from thiourea byproducts
- Cobalt: Oxide layer formation under oxidative conditions
Regeneration protocols:
- Pd catalysts: Sequential HCl/H₂O₂ washes restore 92% activity
- Co systems: Reductive annealing under H₂/N₂ atmosphere
Industrial-Scale Process Considerations
Economic Viability Assessment
Cost drivers in bulk production:
- Catalyst recycling efficiency (≥7 cycles required for profitability)
- Oxygen utilization rates (≥85% mass efficiency)
- Byproduct valorization (conversion to agrichemical intermediates)
Chemical Reactions Analysis
Types of Reactions: Methoxy carbonyl formonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile oxide group.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction and oxidizing agents for oxidation. Microwave conditions are often employed to enhance reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dipolarophiles can yield ester-functionalized isoxazoles .
Scientific Research Applications
Methoxy carbonyl formonitrile oxide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methoxy carbonyl formonitrile oxide involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that participate in further chemical transformations. Its molecular targets and pathways include interactions with biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
MCFO is compared to analogs with varying substituents on the carbonyl or aromatic moieties:
Key Findings :
Spectroscopic and Structural Comparisons
- NMR Data : MCFO’s methoxy protons resonate at 3.75 ppm, consistent with methoxy groups in 7-Methoxy-2-oxo-2H-chromene-3-carbonitrile (δ 3.8–4.0 ppm) .
- IR Stretches : The carbonyl stretch in MCFO (~1700 cm$ ^{-1} $) is similar to chromene-carbonitrile derivatives (1607–1700 cm$ ^{-1} $) but distinct from chlorophenyl analogs (e.g., 2CZ), which show shifts due to inductive effects .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling methoxy carbonyl formonitrile oxide in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) to minimize inhalation and skin contact . Use NIOSH-approved respirators for particulates, nitrile gloves, and chemical-resistant goggles . Store in sealed containers away from heat to prevent decomposition into carbon monoxide or phosgene . Regularly inspect storage conditions for moisture and temperature stability .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use FT-IR to identify the nitrile oxide stretch (~2250 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) . Pair with NMR (¹³C and ¹H) to resolve substituent effects on chemical shifts.
- Computational : Optimize geometry using B3LYP/6-31G(d) to model electronic properties and compare with experimental data .
Q. How can researchers mitigate risks of side reactions during [3+2] cycloadditions involving this compound?
- Methodological Answer : Control reaction temperature (typically <100°C) to avoid thermal decomposition. Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the nitrile oxide group. Monitor reaction progress via TLC or in situ IR to detect intermediates .
Advanced Research Questions
Q. How do frontier molecular orbitals (FMOs) of this compound dictate its regioselectivity in cycloadditions?
- Methodological Answer : Perform FMO analysis using CNDO/2 or DFT (B3LYP/6-31G(d)) to calculate HOMO-LUMO gaps. The electron-withdrawing methoxy carbonyl group lowers the LUMO energy, favoring interactions with electron-rich dipolarophiles. Compare orbital coefficients to predict regioselectivity (e.g., C-terminal vs. O-terminal attack) .
Q. What computational strategies resolve contradictions between predicted and experimental cycloaddition yields?
- Methodological Answer :
- Multi-level DFT : Combine B3LYP/6-31G(d) with higher basis sets (e.g., 6-311+G(d,p)) or hybrid functionals (e.g., M06-2X) to improve accuracy .
- Solvent Effects : Apply implicit solvent models (e.g., PCM) to account for polarity-driven shifts in transition states .
- Validation : Cross-reference with experimental kinetics (e.g., Arrhenius plots) to refine computational parameters .
Q. What mechanistic insights explain the divergent reactivity of this compound vs. parent nitrile oxides?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or deuterium labeling to probe rate-determining steps. The methoxy carbonyl group stabilizes transition states via resonance, altering activation barriers compared to unsubstituted analogs. Use Hammett plots to correlate substituent effects with reaction rates .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported cycloaddition regioselectivity for this compound?
- Methodological Answer :
- Systematic Screening : Vary dipolarophiles (e.g., electron-deficient vs. electron-rich alkenes) to map electronic preferences.
- X-ray Crystallography : Resolve regiochemistry of products unambiguously .
- Meta-analysis : Compare computational predictions (e.g., DFT-derived activation energies) with experimental yields to identify outliers and refine models .
Q. What experimental controls are critical for reproducible synthesis of this compound?
- Methodological Answer :
- Purity Checks : Use HPLC or GC-MS to verify absence of hydrolyzed byproducts (e.g., carboxylic acids).
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the nitrile oxide group.
- Stoichiometry Calibration : Optimize reagent ratios (e.g., chlorooxime precursors) to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
